molecular formula C17H16N2 B8691232 4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile CAS No. 870889-07-9

4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile

Cat. No.: B8691232
CAS No.: 870889-07-9
M. Wt: 248.32 g/mol
InChI Key: SPESJSJVDJOMGR-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile is a chemical compound known for its unique structure and properties It consists of a naphthalene ring substituted with a 2,5-dimethyl-2,5-dihydropyrrol-1-yl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-2,5-dihydropyrrol-1-yl)naphthalene-1-carbonitrile typically involves the reaction of naphthalene derivatives with 2,5-dimethyl-2,5-dihydropyrrole under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce different reduced derivatives of the original compound .

Scientific Research Applications

4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-2,5-dihydropyrrol-1-yl)naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • 1,5-Dimethyl-2-pyrrolecarbonitrile

Uniqueness

4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile stands out due to its unique combination of a naphthalene ring with a 2,5-dimethyl-2,5-dihydropyrrol-1-yl group and a carbonitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

870889-07-9

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

4-(2,5-dimethyl-2,5-dihydropyrrol-1-yl)naphthalene-1-carbonitrile

InChI

InChI=1S/C17H16N2/c1-12-7-8-13(2)19(12)17-10-9-14(11-18)15-5-3-4-6-16(15)17/h3-10,12-13H,1-2H3

InChI Key

SPESJSJVDJOMGR-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(N1C2=CC=C(C3=CC=CC=C32)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound (1 mg, 3% yield) was prepared as described for 196MBT2-4 from 1-cyano-4-fluoronaphthalene (20 mg, 0.117 mmol) and 2,5-dimethyl-2,5-dihydro-1H-pyrrole (45 mg, 0.468 mmol).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step Two
Yield
3%

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